molecular formula C22H20 B14322872 1,1'-[2-(2,4-Dimethylphenyl)ethene-1,1-diyl]dibenzene CAS No. 104729-89-7

1,1'-[2-(2,4-Dimethylphenyl)ethene-1,1-diyl]dibenzene

Cat. No.: B14322872
CAS No.: 104729-89-7
M. Wt: 284.4 g/mol
InChI Key: IWRNDBWDWOCRCV-UHFFFAOYSA-N
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Description

1,1’-[2-(2,4-Dimethylphenyl)ethene-1,1-diyl]dibenzene is an organic compound with a complex structure that includes two benzene rings connected by an ethene bridge substituted with a 2,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[2-(2,4-Dimethylphenyl)ethene-1,1-diyl]dibenzene typically involves the alkylation of benzene with styrene in the presence of a zeolite beta catalyst, followed by dehydrogenation . The reaction conditions include:

    Temperature: Elevated temperatures to facilitate the reaction.

    Catalyst: Zeolite beta to promote the alkylation process.

    Reagents: Benzene and styrene as the primary reactants.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1’-[2-(2,4-Dimethylphenyl)ethene-1,1-diyl]dibenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethene bridge to an ethane bridge.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of the corresponding ethane derivative.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1,1’-[2-(2,4-Dimethylphenyl)ethene-1,1-diyl]dibenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-[2-(2,4-Dimethylphenyl)ethene-1,1-diyl]dibenzene involves its interaction with molecular targets through its aromatic rings and ethene bridge. The compound can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-[2-(2,4-Dimethylphenyl)ethene-1,1-diyl]dibenzene is unique due to the presence of the 2,4-dimethylphenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural variation can lead to different applications and interactions in scientific research and industrial processes.

Properties

CAS No.

104729-89-7

Molecular Formula

C22H20

Molecular Weight

284.4 g/mol

IUPAC Name

1-(2,2-diphenylethenyl)-2,4-dimethylbenzene

InChI

InChI=1S/C22H20/c1-17-13-14-21(18(2)15-17)16-22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16H,1-2H3

InChI Key

IWRNDBWDWOCRCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C=C(C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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